molecular formula C20H24FN3OS B2677349 4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide CAS No. 690962-22-2

4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Cat. No.: B2677349
CAS No.: 690962-22-2
M. Wt: 373.49
InChI Key: YQPWBCYGLUIESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C20H24FN3OS and its molecular weight is 373.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H22FN3SC_{19}H_{22}FN_3S and a molecular weight of approximately 345.46 g/mol. Its structure features a fluorinated benzamide moiety linked to a cyclopentathiophene derivative through a piperazine group.

PropertyValue
Molecular FormulaC₁₉H₂₂FN₃S
Molecular Weight345.46 g/mol
CAS Number1557268-88-8
Boiling PointNot available
SolubilitySoluble in DMSO

Research indicates that this compound interacts with various biological targets, primarily focusing on its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are crucial in mediating cellular responses to hormones and neurotransmitters.

  • Antitumor Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast cancer models. It acts by modulating signaling pathways associated with cell growth and apoptosis.
  • Neurotransmitter Modulation : Due to the presence of the piperazine moiety, the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders.

Study 1: Anticancer Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against HER2-positive breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a targeted therapy for this subtype of breast cancer .

Study 2: Neuropharmacological Assessment

A neuropharmacological study assessed the effects of this compound on rat models exhibiting anxiety-like behaviors. The findings indicated that administration of the compound resulted in reduced anxiety levels, likely due to its interaction with serotonin receptors .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cell growthJournal of Medicinal Chemistry
Neurotransmitter ModulationReduced anxiety behaviorNeuropharmacology

Properties

IUPAC Name

4-fluoro-N-[3-[(4-methylpiperazin-1-yl)methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3OS/c1-23-9-11-24(12-10-23)13-17-16-3-2-4-18(16)26-20(17)22-19(25)14-5-7-15(21)8-6-14/h5-8H,2-4,9-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPWBCYGLUIESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(SC3=C2CCC3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.